N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[b][1,4]oxazepine core fused with a tetrahydro ring system. The oxazepine ring is substituted with an allyl group at position 5 and two methyl groups at position 3, while the acetamide moiety is linked to a 4-methoxyphenoxy group.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-12-25-19-11-6-16(13-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-9-7-17(28-4)8-10-18/h5-11,13H,1,12,14-15H2,2-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPNNVBNOLJHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C20H22N2O3
- Molecular Weight: 354.41 g/mol
The structural features include a tetrahydrobenzo[b][1,4]oxazepin core with an allyl group and a methoxyphenoxy substituent that may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound exhibited an IC50 value of 900 nM against leukemia cells (CCRF-CEM) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. This is believed to be mediated through the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that similar oxazepin derivatives can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using animal models of inflammation have demonstrated that these compounds can significantly attenuate inflammatory responses, suggesting potential therapeutic applications in diseases like rheumatoid arthritis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption and Distribution : Preliminary studies suggest moderate absorption with a favorable distribution profile in tissues relevant to its therapeutic targets.
- Toxicity Studies : Toxicity assessments indicate that while some derivatives show promising biological activity, they also exhibit cytotoxic effects at higher concentrations. Careful dose optimization is necessary to balance efficacy with safety .
Research Findings Summary Table
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
N-(5-allyl-3,3-dimethyl-4-oxo...) has shown significant antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This suggests potential applications in treating bacterial infections.
2. Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds exhibited an IC50 value of 10 nM against the CCRF-CEM leukemia cell line. The mechanism of action is thought to involve interaction with specific receptors or enzymes related to cellular signaling pathways.
3. Neuroactive Effects
The oxazepin ring structure may contribute to neuroactive effects, making the compound a candidate for further investigation in neurological disorders. Studies have suggested that derivatives of oxazepin can exhibit anticonvulsant properties.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Study : A study evaluated the antibacterial activity of sulfonamide derivatives similar to N-(5-allyl...) and found effective inhibition against several strains of bacteria.
- Anticancer Research : Research highlighted the cytotoxic effects on leukemia cell lines, suggesting a potential pathway for developing new cancer therapies.
- Neuropharmacological Investigation : A study investigated the neuroactive properties of oxazepin derivatives and their potential use in treating epilepsy and other neurological disorders.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Substituent Positioning: The 4-methoxyphenoxy group in the target compound mirrors substituents in hypoglycemic thiazolidinedione derivatives, suggesting possible overlap in biological targets (e.g., PPAR-γ modulation) .
- Hydrogen Bonding : The acetamide and ether groups in the target compound may engage in hydrogen bonding akin to coumarin-based acetamides, influencing solubility and crystallinity .
Q & A
Q. What are the critical steps in synthesizing N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide?
The synthesis typically involves:
- Multi-step condensation : Reacting precursors like substituted benzoxazepine derivatives with activated acetamide intermediates under reflux conditions (e.g., using triethylamine as a base in dichloromethane or ethanol) .
- Purification : Column chromatography (silica gel) or recrystallization (e.g., using pet-ether or ethanol) to isolate the compound .
- Characterization : Confirmation via -NMR (to verify allyl and methoxyphenoxy groups) and HPLC (purity >95%) .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, especially the benzoxazepine core and acetamide linkage .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) and isotopic patterns .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms substituent positions .
Q. What are the recommended solvents and conditions for handling this compound?
- Solubility : DMSO or dichloromethane for dissolution; avoid aqueous buffers due to poor solubility .
- Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the allyl group .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound, particularly in the final coupling step?
Strategies include:
- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency .
- Temperature control : Maintaining 0–5°C during acetamide coupling to minimize side reactions .
- Reagent stoichiometry : A 1.2:1 molar ratio of benzoxazepine precursor to chloroacetyl chloride improves conversion . Table 1: Yield optimization under varying conditions
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| None | 25 | 45 |
| DMAP | 0 | 78 |
| TEA | 25 | 62 |
Q. How can contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved?
- Target validation : Perform competitive binding assays (e.g., with -labeled ligands) to confirm specificity for targets like vasopressin V2 receptors .
- Assay conditions : Adjust buffer pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments .
- Metabolic stability : Use liver microsomes to assess if rapid degradation in cellular assays reduces apparent activity .
Q. What strategies mitigate low purity due to byproducts in the final synthesis step?
- Gradient chromatography : Employ silica gel columns with stepwise elution (hexane → ethyl acetate) to separate acetamide derivatives from unreacted precursors .
- Acidic wash : Treat the crude product with 1% HCl to remove residual triethylamine salts .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to vasopressin receptors, focusing on hydrogen bonds between the methoxyphenoxy group and Arg .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
Data Contradiction Analysis
Q. Why do reported IC50_{50}50 values vary across studies for this compound’s receptor antagonism?
Potential factors:
- Receptor source : Recombinant human vs. rat receptors may exhibit differing binding affinities .
- Assay format : Radioligand displacement (higher sensitivity) vs. functional cAMP assays (lower sensitivity) .
- Batch variability : Impurities >5% (e.g., de-allylated byproducts) can artificially inflate IC .
Methodological Recommendations
- Synthetic troubleshooting : Always characterize intermediates (e.g., via TLC and -NMR) to identify failed steps early .
- Biological assays : Include positive controls (e.g., tolvaptan for V2 receptor studies) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
